molecular formula C18H17N3O B15045056 1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one

1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one

Cat. No.: B15045056
M. Wt: 291.3 g/mol
InChI Key: OAIQLKJGMQPVGH-UHFFFAOYSA-N
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Description

1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an allyl group and an o-tolyl-hydrazono substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the indole core in the presence of a base.

    Formation of the o-Tolyl-Hydrazono Group: The o-tolyl-hydrazono group can be introduced by reacting the indole derivative with o-tolylhydrazine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazono group to an amine.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole core or the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-3-(p-tolyl-hydrazono)-1,3-dihydro-indol-2-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    1-Allyl-3-(phenyl-hydrazono)-1,3-dihydro-indol-2-one: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one is unique due to the presence of the o-tolyl-hydrazono group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

3-[(2-methylphenyl)diazenyl]-1-prop-2-enylindol-2-ol

InChI

InChI=1S/C18H17N3O/c1-3-12-21-16-11-7-5-9-14(16)17(18(21)22)20-19-15-10-6-4-8-13(15)2/h3-11,22H,1,12H2,2H3

InChI Key

OAIQLKJGMQPVGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(N(C3=CC=CC=C32)CC=C)O

Origin of Product

United States

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